N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide
Brand Name: Vulcanchem
CAS No.: 1023513-81-6
VCID: VC4678680
InChI: InChI=1S/C24H24N2O/c27-23(24(17-7-8-18-24)19-9-3-1-4-10-19)26-22-15-13-21(14-16-22)25-20-11-5-2-6-12-20/h1-6,9-16,25H,7-8,17-18H2,(H,26,27)
SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Molecular Formula: C24H24N2O
Molecular Weight: 356.469

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide

CAS No.: 1023513-81-6

Cat. No.: VC4678680

Molecular Formula: C24H24N2O

Molecular Weight: 356.469

* For research use only. Not for human or veterinary use.

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide - 1023513-81-6

Specification

CAS No. 1023513-81-6
Molecular Formula C24H24N2O
Molecular Weight 356.469
IUPAC Name N-(4-anilinophenyl)-1-phenylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C24H24N2O/c27-23(24(17-7-8-18-24)19-9-3-1-4-10-19)26-22-15-13-21(14-16-22)25-20-11-5-2-6-12-20/h1-6,9-16,25H,7-8,17-18H2,(H,26,27)
Standard InChI Key YEOFSQXYZIVRPV-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide features a central formamide group (-NC=O) bridging two aromatic systems: a 4-(phenylamino)phenyl substituent and a phenylcyclopentyl group. The phenylcyclopentyl moiety introduces steric bulk and conformational rigidity, which may influence the compound’s reactivity and intermolecular interactions . Key molecular properties include:

PropertyValueSource
Molecular FormulaC₂₄H₂₄N₂O
Molar Mass356.46 g/mol
CAS Registry Number1023513-81-6
IUPAC Name1-phenyl-N-[4-(phenylamino)phenyl]cyclopentane-1-carboxamide

The compound’s structure was confirmed via spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, common practices for formamide derivatives . Computational studies using density functional theory (DFT) could further elucidate its electronic structure and vibrational modes, as demonstrated for analogous 1,4-naphthoquinones .

Synthesis and Manufacturing

The synthesis of N-(4-(phenylamino)phenyl)(phenylcyclopentyl)formamide involves sequential amidation and cyclization steps. A generalized pathway, inferred from related formamide syntheses , proceeds as follows:

  • Formation of the Cyclopentylphenyl Carboxylic Acid: Cyclopentane derivatives are functionalized via Friedel-Crafts alkylation or similar methods to introduce the phenyl group.

  • Amidation with 4-(Phenylamino)aniline: The carboxylic acid is activated using coupling agents like T3P (propylphosphonic anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form the amide bond with 4-(phenylamino)aniline .

  • Purification: Column chromatography or recrystallization isolates the final product .

Critical challenges include minimizing racemization during amidation and managing the steric hindrance posed by the cyclopentyl group . For instance, Dunetz et al. demonstrated that T3P-mediated couplings under mild conditions reduce epimerization risks in structurally sensitive amides .

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